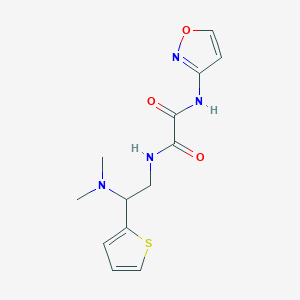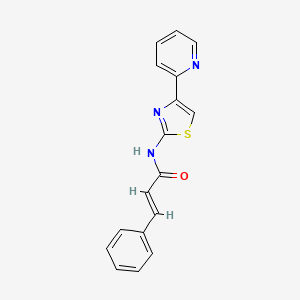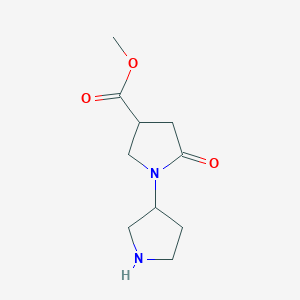
Methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as modulation of signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different biological activities.
Pyrrolidine-2,5-diones: Compounds with two oxo groups that exhibit distinct chemical reactivity and biological properties.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
Methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)7-4-9(13)12(6-7)8-2-3-11-5-8/h7-8,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPYTGSEWLECDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)
![1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3014232.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)
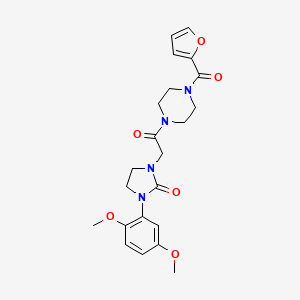
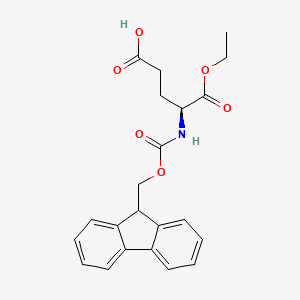
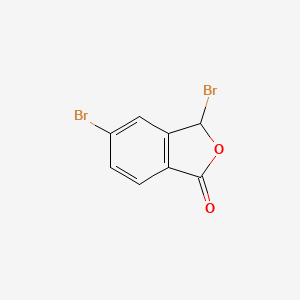
![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)
![methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate](/img/structure/B3014245.png)
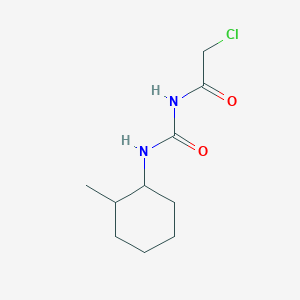
![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)
![methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate](/img/structure/B3014250.png)
